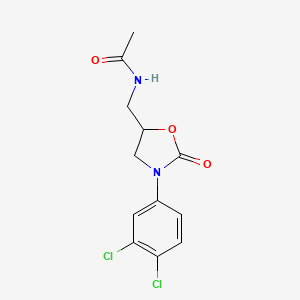

![molecular formula C27H23N3OS B3005744 N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide CAS No. 955520-28-2](/img/structure/B3005744.png)

N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide is a complex organic molecule that is likely to have a heterocyclic structure due to the presence of thiazol and naphthamide moieties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar heterocyclic compounds and their synthesis, which can be extrapolated to understand the potential characteristics of the compound .

Synthesis Analysis

The synthesis of heterocyclic compounds often involves the reaction of various precursors under specific conditions. For instance, the paper titled "N-1-Naphthyl-3-oxobutanamide in Heterocyclic Synthesis" describes the synthesis of pyridine-2(1H)-thiones and their subsequent reactions to yield various derivatives, including thieno[2,3-b]pyridine and pyridothienopyrimidine derivatives . These reactions typically occur in solutions such as ethanol/piperidine and involve reflux conditions. Although the exact synthesis route for N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide is not provided, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds can be complex and is often elucidated using techniques such as X-ray diffraction. For example, the novel compound N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine was characterized using single crystal X-ray diffraction, which revealed that it crystallized in the triclinic system with the space group P-1 . This level of detail in molecular structure analysis is crucial for understanding the physical and chemical properties of the compound.

Chemical Reactions Analysis

Heterocyclic compounds can undergo a variety of chemical reactions. The paper on N-1-Naphthyl-3-oxobutanamide details several reactions, including cyclization, saponification, diazotization, and rearrangement processes . These reactions lead to the formation of diverse structures with different functional groups, indicating the reactivity and versatility of such compounds. The chemical reactions of N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide would likely be similarly diverse, although specific reactions were not discussed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds can be studied through various analytical techniques. The paper on the novel thiazol-2-amine derivative reports the use of FT-IR, 1H-NMR, LC-Mass, UV-Visible spectra, TGA/DTA, and elemental analysis for characterization . Additionally, Hirshfeld surface analysis was used to determine intermolecular contacts and electrostatic potential distribution. Theoretical calculations, such as TD-DFT and FMO analysis, were employed to study electronic transitions and predict electronic absorption spectra. These methods provide a comprehensive understanding of the physical and chemical properties of such compounds.

properties

IUPAC Name |

N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3OS/c1-18(2)21-12-6-14-24-25(21)29-27(32-24)30(17-19-8-7-15-28-16-19)26(31)23-13-5-10-20-9-3-4-11-22(20)23/h3-16,18H,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSSFINDKKMKND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3,5-Dimethylpyrazol-1-yl)pyrazin-2-yl]thiomorpholine](/img/structure/B3005662.png)

![3-(4-methoxybenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005663.png)

![1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methylphenyl)urea](/img/structure/B3005669.png)

![4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-2-methyl-1,3-thiazole](/img/structure/B3005671.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-methoxyaniline](/img/structure/B3005672.png)

![3-{[4-(2,3-dimethylphenyl)piperazino]carbonyl}-6-isopropylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3005674.png)